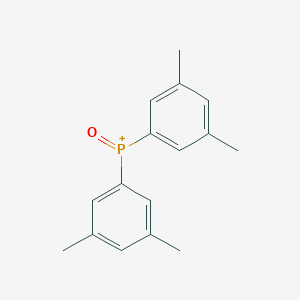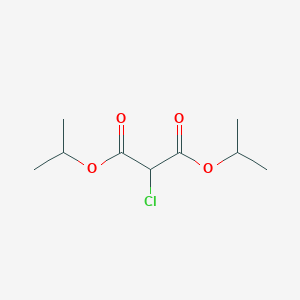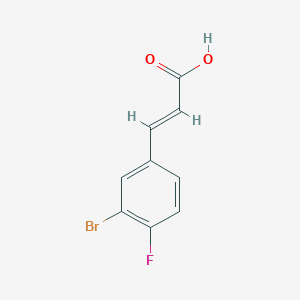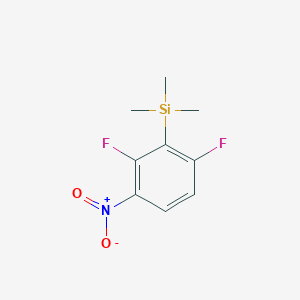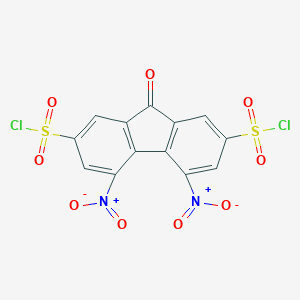
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of nitro groups, a ketone group, and sulfonyl chloride groups attached to a fluorene backbone. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride typically involves multiple steps, starting from fluorene. The process includes nitration, oxidation, and sulfonation reactions. The nitration of fluorene introduces nitro groups at the 4 and 5 positions. This is followed by oxidation to form the ketone group at the 9 position. Finally, sulfonation and chlorination introduce the sulfonyl chloride groups at the 2 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with different nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols are commonly used in substitution reactions, often in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides are used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for further oxidation.
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, as well as amino-substituted fluorene compounds.
Scientific Research Applications
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride is utilized in several scientific research fields:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride involves its reactivity towards nucleophiles due to the presence of sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new compounds. The nitro groups can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid di-o-tolyl ester
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
Uniqueness
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride is unique due to the presence of sulfonyl chloride groups, which impart high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
4,5-dinitro-9-oxofluorene-2,7-disulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl2N2O9S2/c14-27(23,24)5-1-7-11(9(3-5)16(19)20)12-8(13(7)18)2-6(28(15,25)26)4-10(12)17(21)22/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTSDYIBTIKQHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl2N2O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371272 |
Source


|
| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192208-60-9 |
Source


|
| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
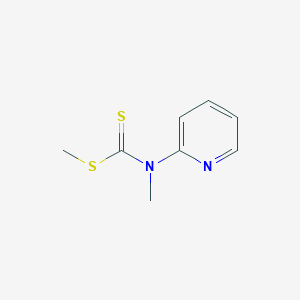
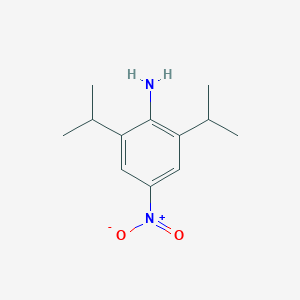
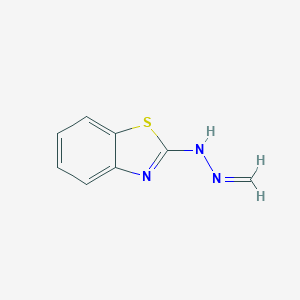
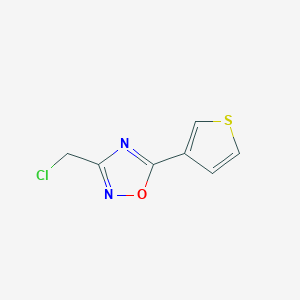
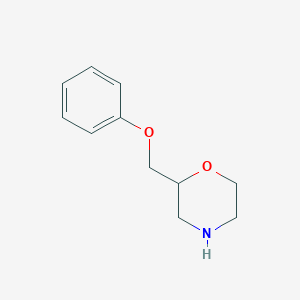
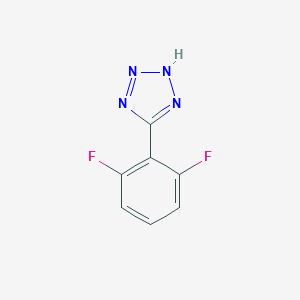
acetic acid](/img/structure/B66199.png)
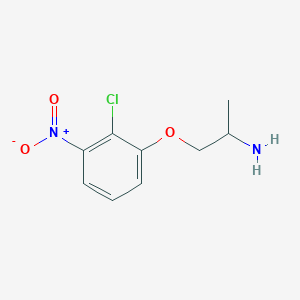

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)
